molecular formula C5H6N6S B8608684 6-hydrazino-9H-purine-2(3H)-thione

6-hydrazino-9H-purine-2(3H)-thione

Cat. No.: B8608684
M. Wt: 182.21 g/mol
InChI Key: XVNUBRNZEFYAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydrazino-9H-purine-2(3H)-thione is a synthetic purine derivative serving as a versatile building block in medicinal chemistry and cancer research. This compound features a purine core substituted with both a hydrazino group and a thione group, making it a valuable scaffold for designing novel molecules. Its structure suggests potential for the development of receptor tyrosine kinase inhibitors. Research indicates that purine-hydrazone hybrids can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key targets in non-small-cell lung cancer, breast cancer, and other malignancies . The compound is believed to mimic adenine, allowing it to compete with ATP in the kinase domain, while the hydrazino group can serve as a linker for further chemical modifications to target hydrophobic regions of the enzyme . As a key intermediate, it is used in organic synthesis to develop potential anticancer agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H6N6S

Molecular Weight

182.21 g/mol

IUPAC Name

6-hydrazinyl-1,7-dihydropurine-2-thione

InChI

InChI=1S/C5H6N6S/c6-11-4-2-3(8-1-7-2)9-5(12)10-4/h1H,6H2,(H3,7,8,9,10,11,12)

InChI Key

XVNUBRNZEFYAHQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC(=S)NC(=C2N1)NN

Origin of Product

United States

Scientific Research Applications

Synthesis of Derivatives

The synthesis of hydrazone derivatives from 6-hydrazino-9H-purine-2(3H)-thione has been a focal point in research. For instance, studies have demonstrated that this compound can react with various aldehydes to form hydrazone derivatives, which have been evaluated for their anticancer activities against different cell lines, including human lung (A549) and breast (MCF-7) cancer cells. The synthesized compounds exhibited time and dose-dependent anti-proliferative activity, indicating their potential as anticancer agents .

The biological activity of this compound derivatives has been extensively studied:

  • Anticancer Properties : Several derivatives have shown promising anticancer activity. For example, a series of hydrazone derivatives synthesized from this compound were tested against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines. One notable derivative displayed an IC50 value of 1.3 µM against PC-3 cells, demonstrating significant potency compared to standard treatments like paclitaxel .
  • Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies have indicated that certain derivatives increase caspase-3 activation, leading to enhanced apoptosis rates in treated cells .
  • Antimicrobial Activity : Beyond anticancer properties, some derivatives have also been evaluated for antimicrobial activities. Research indicates that these compounds possess varying degrees of antibacterial and antifungal activities, making them candidates for further exploration in the treatment of infectious diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. SAR studies have revealed that modifications to the hydrazone moiety significantly influence biological activity:

  • Functional Groups : The introduction of specific functional groups on the purine scaffold can enhance or diminish the biological activity of the resulting compounds. For example, variations in substituents on the benzaldehyde used in hydrazone formation have shown to affect anticancer potency .
  • Molecular Modeling : Molecular docking studies have been employed to predict how these compounds interact with target proteins involved in cancer progression and microbial resistance. This computational approach aids in designing more potent derivatives by targeting specific interactions at the molecular level .

Case Studies

Several case studies highlight the applications of this compound:

  • Hydrazone Derivatives Against Cancer : A study synthesized multiple hydrazone derivatives from this compound and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than established chemotherapeutics, suggesting their potential as novel anticancer agents .
  • Antimicrobial Evaluation : Another investigation focused on synthesizing derivatives for antimicrobial applications. The study found that several compounds exhibited substantial antibacterial activity compared to standard antibiotics, warranting further investigation into their mechanisms and potential therapeutic uses .

Comparison with Similar Compounds

Structural Features

Key structural variations among purine-thione derivatives include substitutions at positions 6, 2, and 7. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference ID
6-Hydrazino-9H-purine-2(3H)-thione Hydrazino (6), Thione (2) C₅H₆N₆S 182.21 -NH-NH₂, -C=S Under investigation
2-Amino-9-benzyl-9H-purine-6(1H)-thione Benzyl (9), Amino (2) C₁₂H₁₁N₅S 257.31 -NH₂, -C=S, Benzyl Antithyroid activity
9-Ethyl-1,9-dihydro-6H-purine-6-thione Ethyl (9) C₇H₈N₄S 180.23 -C=S, Ethyl Cytotoxic potential
2-Amino-9-(ribosyl)-3H-purine-6-thione Ribosyl (9), Amino (2) C₁₀H₁₃N₅O₄S 299.31 -NH₂, -C=S, Sugar moiety Antiviral (hypothetical)

Notes:

  • Benzyl and ethyl groups at position 9 (e.g., in and ) increase hydrophobicity, affecting membrane permeability.
  • Sugar-modified derivatives (e.g., ) may exhibit improved solubility and bioavailability.

Physicochemical Properties

  • logP and Solubility: The target compound’s hydrazino group may reduce logP (predicted ~1.0) compared to benzyl (logP 1.09 ) or ethyl derivatives (logP ~0.5), enhancing aqueous solubility. Ribosyl-modified analogues (e.g., ) have higher polar surface areas (PSA = 174.53), favoring solubility but limiting blood-brain barrier penetration.

Preparation Methods

Carbon disulfide (CS₂) facilitates the simultaneous introduction of hydrazino and thione groups through a one-pot reaction.

Steps :

  • Hydrazinecarbodithioate Formation :
    Reacting 6-aminopurine with CS₂ in alcoholic potassium hydroxide forms potassium hydrazinecarbodithioate:

    6-Aminopurine+CS2+KOH6-(K-dithiocarbamate)-purine\text{6-Aminopurine} + \text{CS}_2 + \text{KOH} \rightarrow \text{6-(K-dithiocarbamate)-purine}
  • Cyclization with Hydrazine Hydrate :
    Refluxing the dithiocarbamate with hydrazine hydrate induces cyclization, yielding the thione:

    6-(K-dithiocarbamate)-purineN2H46-hydrazino-9H-purine-2(3H)-thione+KSH\text{6-(K-dithiocarbamate)-purine} \xrightarrow{\text{N}_2\text{H}_4} \text{this compound} + \text{KSH}

    This method, adapted from triazolethione synthesis , provides yields up to 85%.

Key Variables :

  • Temperature : Optimal cyclization occurs at 80–90°C.

  • CS₂ Stoichiometry : Excess CS₂ (1.5 eq.) maximizes dithiocarbamate formation.

Nucleophilic Substitution at Position 2

Introducing the thione group via nucleophilic displacement of a leaving group (e.g., chloro) at position 2.

Protocol :

  • Synthesis of 2-Chloro-6-hydrazino-9H-purine :
    Chlorination of 6-hydrazino-purine using phosphorus oxychloride (POCl₃) at 110°C introduces a chloro group at position 2.

  • Thiolation :
    Treatment with thiourea in dimethylformamide (DMF) displaces chlorine with a thiol group, which tautomerizes to the thione:

    2-Chloro-6-hydrazino-9H-purine+NH2CSNH2This compound+NH4Cl\text{2-Chloro-6-hydrazino-9H-purine} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{this compound} + \text{NH}_4\text{Cl}

    Yields reach 70–80%, consistent with purine functionalization strategies .

Considerations :

  • Solvent Effects : DMF enhances nucleophilicity of thiourea.

  • Tautomerization : The thiol intermediate spontaneously tautomerizes to the thermodynamically stable thione form.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency and practicality of each method:

Method Starting Material Yield Reaction Time Key Advantage
Thiosemicarbazide Cyclization6-Hydrazino-purine52–88%6–12 hHigh regioselectivity
Thionation of 2-Oxo Derivative2-Oxo-6-hydrazino-purine65–75%4–8 hAvoids harsh cyclization conditions
CS₂ Mediated Cyclization6-Aminopurine70–85%8–14 hOne-pot synthesis
Nucleophilic Substitution2-Chloro-6-hydrazino-purine70–80%10–16 hStraightforward displacement

Critical Insights :

  • Cost-Effectiveness : The CS₂ route is most economical due to low reagent costs.

  • Scalability : Thiosemicarbazide cyclization and nucleophilic substitution are amenable to large-scale production.

  • Purity : Thionation methods yield higher purity (>95% by HPLC) due to fewer side reactions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-hydrazino-9H-purine-2(3H)-thione and its intermediates?

  • Methodological Answer : A common approach involves reacting 2,6-dichloro-9H-purine with hydrazine hydrate at room temperature to yield intermediates like 1-(6-chloro-9H-purin-2-yl)hydrazine. Progress is monitored via thin-layer chromatography (TLC), and purification is achieved using diethyl ether (DEE) washing. The intermediate can be confirmed via 1H^1H NMR spectroscopy (e.g., NH signals at ~13.92 ppm) . Subsequent functionalization may employ coupling reactions, such as Suzuki-Miyaura cross-coupling with arylboronic acids using Pd(PPh3_3)4_4 as a catalyst under reflux conditions .

Q. How can researchers confirm the structural integrity of this compound derivatives?

  • Methodological Answer : Structural validation requires a combination of techniques:

  • NMR Spectroscopy : 1H^1H NMR identifies hydrazino (-NH-NH2_2) and thione (-C=S) groups, with NH protons typically appearing as broad singlets.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Elemental Analysis : Matches calculated and observed C, H, N, and S percentages.
  • IR Spectroscopy : Detects vibrations such as N-H (3100–3300 cm1^{-1}) and C=S (1050–1250 cm1^{-1}) .

Q. What purification methods are effective for isolating this compound derivatives?

  • Methodological Answer : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) is standard for separating regioisomers or byproducts. Recrystallization from methanol or DEE improves purity, particularly for thione-containing compounds. For thermally unstable intermediates, low-temperature crystallization or flash chromatography is advised .

Advanced Research Questions

Q. How does the electronic environment of the purine core influence the regioselectivity of hydrazine substitution?

  • Methodological Answer : The C6 position of purine is more electrophilic due to electron-withdrawing effects from adjacent nitrogen atoms, favoring nucleophilic attack by hydrazine. Computational studies (e.g., density functional theory, DFT) can model charge distribution and predict substitution patterns. Experimental validation involves comparing 13C^{13}C NMR chemical shifts of intermediates with DFT-calculated values .

Q. What strategies mitigate side reactions during the synthesis of this compound analogs?

  • Methodological Answer : Side reactions like over-substitution or oxidation are minimized by:

  • Controlled Stoichiometry : Using 1 equivalent of hydrazine to avoid di-substitution.
  • Inert Atmosphere : Conducting reactions under nitrogen/argon to prevent oxidation of thione groups.
  • Low-Temperature Conditions : Reducing thermal degradation during reflux (e.g., ≤80°C for Pd-catalyzed couplings) .

Q. How can researchers assess the bioactivity of this compound derivatives?

  • Methodological Answer :

  • In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC50_{50} values with cisplatin controls.
  • DNA Interaction Studies : Employ UV-Vis titration or circular dichroism to evaluate binding affinity.
  • Molecular Docking : Model interactions with targets like topoisomerase II or purine receptors using AutoDock or Schrödinger Suite .

Q. What analytical challenges arise in characterizing thione tautomerism in 6-hydrazino-9H-purine derivatives?

  • Methodological Answer : Thione-thiol tautomerism complicates spectral interpretation. Strategies include:

  • Variable-Temperature NMR : Observing chemical shift changes to identify tautomeric equilibria.
  • X-ray Crystallography : Resolving solid-state structures to confirm dominant tautomers.
  • Computational Chemistry : Calculating tautomer stability using Gaussian or ORCA software .

Contradictions and Resolutions

  • Hydrazine Reactivity : uses hydrazine hydrate at room temperature, while other protocols require heating. Resolution: Room temperature minimizes side reactions for chloro-purine substrates, whereas elevated temps are needed for less reactive halides .
  • Thione Stability : Some studies report thione oxidation under aerobic conditions. Resolution: Use antioxidants (e.g., BHT) during purification .

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